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molecular formula C10H10N2O3 B8317876 (4-Methoxy-5-methyl-2-nitrophenyl)acetonitrile

(4-Methoxy-5-methyl-2-nitrophenyl)acetonitrile

Cat. No. B8317876
M. Wt: 206.20 g/mol
InChI Key: VYXNBSJNPYJGHB-UHFFFAOYSA-N
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Patent
US08993616B2

Procedure details

To a solution of (4-methoxy-5-methyl-2-nitrophenyl)acetonitrile (0.24 g) in a mixed solvent of tetrahydrofuran (2 mL) and n-butanol (2 mL) was added palladium-carbon powder (0.043 g) under an argon atmosphere and this mixture was stirred at 60° C. under a hydrogen atmosphere for 36 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.13 g).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.043 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH2:10][C:11]#N)=[C:5]([N+:13]([O-])=O)[CH:4]=1.O1CCCC1>[C].[Pd].C(O)CCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH:10]=[CH:11][NH:13]2)=[CH:7][C:8]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
COC1=CC(=C(C=C1C)CC#N)[N+](=O)[O-]
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Name
palladium-carbon
Quantity
0.043 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 60° C. under a hydrogen atmosphere for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
COC1=C(C=C2C=CNC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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